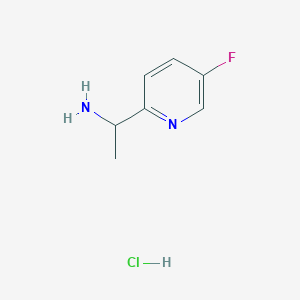

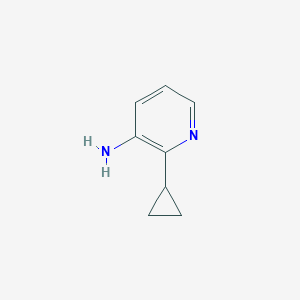

![molecular formula C21H20N4 B2899016 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890616-39-4](/img/structure/B2899016.png)

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyrimidine derivatives are diverse and have been the subject of extensive research . The transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine are mycobacterial ATP synthase . ATP synthase is an enzyme that plays a crucial role in energy production within cells. It is responsible for the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

Mode of Action

The compound interacts with its targets by inhibiting the function of mycobacterial ATP synthase . This inhibition disrupts the energy production within the cell, leading to a decrease in cellular activities and eventually cell death.

Biochemical Pathways

The affected pathway is the ATP synthesis pathway . By inhibiting ATP synthase, the compound disrupts the production of ATP, which is essential for various cellular processes. The downstream effects include a decrease in cellular activities and cell death due to energy deprivation.

Pharmacokinetics

Similar compounds have demonstrated anti-tumor effects in human tumor xenografts following oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of ATP synthase, disruption of energy production, decrease in cellular activities, and cell death . These effects contribute to its anti-mycobacterial activity.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity can be affected by temperature . More research is needed to fully understand how various environmental factors influence the action of 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine.

Propriétés

IUPAC Name |

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-2-13-22-20-14-19(17-11-7-4-8-12-17)24-21-18(15-23-25(20)21)16-9-5-3-6-10-16/h3-12,14-15,22H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPFAMICTOAWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

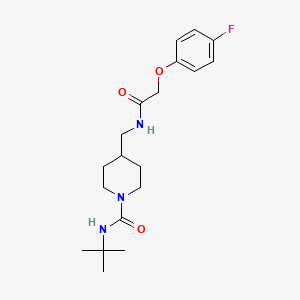

![(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one](/img/structure/B2898938.png)

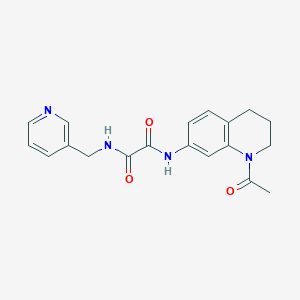

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2898940.png)

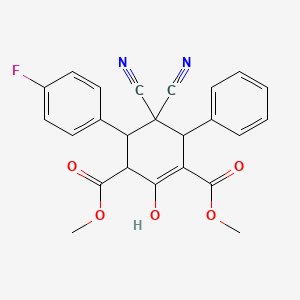

![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)

![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)

![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)

![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)